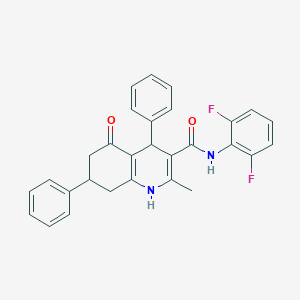
4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as CFM-2, is a quinoline-based compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. CFM-2 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. CFM-2 has also been shown to inhibit the activity of proteins such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, CFM-2 has been shown to inhibit the expression of genes involved in cell growth and survival, such as Bcl-2 and survivin. In inflammation research, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). In neurodegenerative disease research, CFM-2 has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of reactive oxygen species (ROS).
实验室实验的优点和局限性
CFM-2 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using CFM-2 in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on CFM-2, including its potential as a therapeutic agent in various diseases, its mechanism of action, and its optimization for use in drug development. Some possible future directions include:
- Further studies on the efficacy of CFM-2 in animal models and clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative diseases.
- Studies on the molecular targets of CFM-2 and its mechanism of action, including the identification of downstream signaling pathways and the role of CFM-2 in regulating gene expression.
- Optimization of CFM-2 for use in drug development, including the development of more soluble analogs and the identification of potential drug-drug interactions.
合成方法
CFM-2 can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with 3-fluoroaniline to form an intermediate product, which is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield CFM-2. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
CFM-2 has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. In inflammation research, CFM-2 has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and sepsis. In neurodegenerative disease research, CFM-2 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
属性
产品名称 |
4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C29H24ClFN2O2 |
分子量 |
487 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClFN2O2/c1-17-26(29(35)33-21-11-7-10-20(31)16-21)27(22-12-5-6-13-23(22)30)28-24(32-17)14-19(15-25(28)34)18-8-3-2-4-9-18/h2-13,16,19,27,32H,14-15H2,1H3,(H,33,35) |
InChI 键 |
CIQFOLJJJDAKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CC(=CC=C5)F |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303804.png)

![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)
![N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303822.png)
![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)